Bis(hexamethylene)triamine

Catalog No.
S1511348
CAS No.
143-23-7
M.F
C12H29N3
M. Wt
215.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(hexamethylene)triamine

CAS Number

143-23-7

Product Name

Bis(hexamethylene)triamine

IUPAC Name

N'-(6-aminohexyl)hexane-1,6-diamine

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

InChI

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2

InChI Key

MRNZSTMRDWRNNR-UHFFFAOYSA-N

SMILES

C(CCCNCCCCCCN)CCN

Canonical SMILES

C(CCCNCCCCCCN)CCN

The exact mass of the compound Bis(hexamethylene)triamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92231. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(hexamethylene)triamine (BHMT, CAS 143-23-7) is a high-purity aliphatic triamine characterized by two hexamethylene chains and a trifunctional amine profile (two primary, one secondary). In industrial procurement, it is primarily valued for its exceptionally low vapor pressure (<0.01 mmHg at 25 °C) compared to standard short-chain diamines, making it a safer and more stable choice for high-temperature processing workflows . BHMT is widely utilized as a low-emission hardener in epoxy and polyurethane systems, a specialized cross-linker for biobased thermosets, and a high-performance shale inhibitor in oil and gas applications [1]. Its unique combination of long-chain flexibility and differential amine reactivity makes it a premium precursor for advanced polymer formulations requiring specific multi-step derivatization .

Substituting BHMT with common industry standards like hexamethylenediamine (HMDA) or shorter triamines like diethylenetriamine (DETA) often compromises formulation stability and end-product performance. HMDA is highly volatile, frequently resulting in up to 40% mass loss during elevated-temperature curing, which skews stoichiometric ratios and increases VOC emissions[1]. Conversely, while shorter triamines like DETA offer multiple reactive sites, they lack the long aliphatic chains necessary to impart flexibility and impact resistance in cured networks . Furthermore, BHMT’s specific steric profile allows for selective derivatization of its primary amines while preserving the central secondary amine for silane coupling—a differential reactivity that simpler diamines cannot replicate when formulating adhesion promoters for difficult substrates like glass and aluminum [2].

Evaporative Mass Loss and Stoichiometric Stability During Curing

During the high-temperature cross-linking of epoxidized plant oils, the choice of amine hardener dictates both process viability and final network integrity. HMDA, a common alternative, suffers from severe evaporation during the curing phase, leading to significant stoichiometric imbalances. In comparative studies, HMDA exhibited up to 40% mass loss due to evaporation. In contrast, BHMT maintained mass stability throughout the curing process, ensuring predictable cross-link density without the high VOC penalty [1].

Evidence DimensionMass loss during elevated-temperature curing
Target Compound DataBHMT: Stable mass retention with minimal evaporative loss
Comparator Or BaselineHMDA: Up to 40% mass loss
Quantified Difference~40% reduction in evaporative mass loss
ConditionsCuring of epoxidized linseed oil (ELO) at elevated temperatures (100 °C+)

Prevents stoichiometric skewing and reduces VOC emissions in high-temperature thermoset manufacturing, ensuring consistent batch-to-batch polymer quality.

Thermal Stability and Glass Transition in Biobased Thermosets

When formulating flexible thermosets, buyers often compare amine hardeners against biobased dicarboxylic acids like sebacic acid. While sebacic acid yields a highly flexible but thermally limited network (Tg of -1.4 °C), BHMT significantly enhances the thermal stability of the polymer. Thermosets cured with BHMT achieved a Tg of 12.4 °C, demonstrating a superior cross-link density driven by its trifunctional amine structure, while still maintaining the flexibility imparted by its long hexamethylene chains[1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataBHMT: 12.4 °C
Comparator Or BaselineSebacic acid: -1.4 °C
Quantified Difference13.8 °C increase in Tg
ConditionsEpoxidized linseed oil (ELO) thermosets evaluated via thermal analysis

Allows formulators to upgrade the thermal stability and mechanical robustness of flexible resins without sacrificing processability.

Differential Reactivity for Advanced Adhesion Promoters

BHMT is uniquely positioned for the synthesis of advanced adhesion promoters due to its embedded differential reactivity. When formulating polyamine curatives, the primary amines of BHMT can be selectively converted into sterically hindered aspartic esters, leaving the central secondary amine unreacted. This secondary amine can then be coupled with a silane (e.g., 3-glycidylpropyl trialkoxysilane). Standard diamines like HMDA lack this third reactive site, and shorter triamines like DETA do not offer the same balance of steric hindrance and chain flexibility needed for optimal adhesion to difficult substrates like glass and aluminum .

Evidence DimensionAvailability of secondary reactive sites post-derivatization
Target Compound DataBHMT: Enables 2-step silane functionalization via central secondary amine
Comparator Or BaselineHMDA: Lacks a secondary amine entirely
Quantified DifferenceBinary capability (BHMT allows selective silane coupling vs. HMDA which cannot)
ConditionsSynthesis of aspartic ester-based polyurethane/epoxy curatives

Enables the procurement of a single precursor that can be chemically tailored to bond high-performance coatings to glass, aluminum, and other low-surface-energy substrates.

Clay Hydration and Expansion Inhibition in Drilling Fluids

In the oil and gas sector, BHMT is utilized as a high-performance shale inhibitor to prevent clay swelling during drilling operations. Compared to commodity inorganic salts or standard organic inhibitors, BHMT provides superior intercalation and stabilization of clay platelets. Formulations utilizing BHMT demonstrate more permanent stabilization and stronger inhibition of clay hydration and expansion than baseline treatments like choline chloride (ChCl) or potassium chloride (KCl) .

Evidence DimensionClay stabilization efficacy
Target Compound DataBHMT: Permanent stabilization and superior expansion inhibition
Comparator Or BaselineCholine chloride (ChCl) / Potassium chloride (KCl): Reversible / lower efficacy stabilization
Quantified DifferenceQualitatively superior, permanent hydration inhibition
ConditionsWater-based drilling fluid systems

Justifies the procurement of BHMT over cheaper commodity salts to prevent costly wellbore instability and drilling downtime in reactive shale formations.

Low-Emission, High-Temperature Epoxy Curing

Where BHMT is the right choice for formulating solvent-free or high-solids epoxy resins that require elevated curing temperatures, as it avoids the severe evaporative mass loss and stoichiometric imbalances associated with HMDA [1].

Silane-Modified Structural Adhesives

Ideal for synthesizing aspartic ester curatives where the primary amines are blocked and the central secondary amine is reacted with a silane, providing unmatched adhesion to glass and aluminum.

Flexible Biobased Thermosets

The optimal cross-linker for epoxidized plant oils (e.g., linseed or soybean oil), offering a critical balance of improved thermal stability (higher Tg) and mechanical flexibility compared to standard dicarboxylic acids [1].

High-Performance Water-Based Drilling Fluids

Essential for oil and gas fluid formulations requiring permanent clay stabilization and shale inhibition, outperforming conventional potassium chloride or choline chloride treatments .

Physical Description

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics.
mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

215.236147938 g/mol

Monoisotopic Mass

215.236147938 g/mol

Heavy Atom Count

15

Melting Point

33.0 °C

UNII

BID902UF5V

Related CAS

67875-37-0

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (21.51%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (18.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (53.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

143-23-7
67875-37-0

Wikipedia

Bis(6-aminohexyl)amine

Methods of Manufacturing

Production: adiponitrile (nitrile reduction; byproduct of hexamethylenediamine production)

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,6-Hexanediamine, N1-(6-aminohexyl)-: ACTIVE
1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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